7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
7-(Azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that features a unique structure combining azepane, pyrazolo, and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions
Formation of Pyrazolo[4,3-c]pyridinone Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative with a pyridine carboxylic acid or ester under acidic or basic conditions.
Introduction of Azepane Group: The azepane moiety can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with an activated carbonyl group on the pyrazolo[4,3-c]pyridinone core.
Phenyl Group Addition: The phenyl group is typically introduced through a Friedel-Crafts acylation or alkylation reaction, using a phenyl halide or phenylboronic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine derivative.
Substitution: The phenyl and azepane groups can participate in various substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or azepane rings.
Scientific Research Applications
Chemistry
In chemistry, 7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways makes it a promising lead compound in drug discovery.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The azepane and pyrazolo[4,3-c]pyridinone moieties can bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-(Piperidine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Similar structure but with a piperidine ring instead of azepane.
7-(Morpholine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Contains a morpholine ring, offering different electronic and steric properties.
7-(Pyrrolidine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Features a pyrrolidine ring, which affects its reactivity and biological activity.
Uniqueness
The uniqueness of 7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one lies in its azepane ring, which provides distinct steric and electronic characteristics compared to other similar compounds. This can lead to different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(azepane-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-22-13-16(19(25)23-11-7-2-3-8-12-23)18-17(14-22)20(26)24(21-18)15-9-5-4-6-10-15/h4-6,9-10,13-14H,2-3,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZJMIXTRYRQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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